4-(2-Aminoethyl)-2,6-dimethylphenol
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Overview
Description
4-(2-Aminoethyl)-2,6-dimethylphenol is an organic compound with the molecular formula C_8H_11NO. It is a derivative of phenol, featuring an aminoethyl group attached to the benzene ring at the 4-position, and two methyl groups at the 2- and 6-positions. This compound is known for its versatility in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 2,6-dimethylphenol with ethylene oxide, followed by reduction with hydrogen in the presence of a catalyst.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of 2,6-dimethylphenol with 2-chloroethylamine under basic conditions.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale reductive amination processes, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding quinones or hydroquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include hydrogen gas with a metal catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used, often in the presence of a base.
Major Products Formed:
Quinones and Hydroquinones: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Phenols: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-(2-Aminoethyl)-2,6-dimethylphenol is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, influencing cellular signaling.
Redox Reactions: Its redox properties enable it to participate in electron transfer processes.
Comparison with Similar Compounds
4-(2-Aminoethyl)-2,6-dimethylphenol is similar to other phenolic compounds, but its unique structure sets it apart:
Tyramine: A close relative with similar biological activity.
AEBSF (Pefabloc SC): Another phenolic compound used as a serine protease inhibitor.
PMSF: A phenylmethylsulfonyl fluoride derivative used in biochemical research.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C10H15NO/c1-7-5-9(3-4-11)6-8(2)10(7)12/h5-6,12H,3-4,11H2,1-2H3 |
InChI Key |
LHPWOULSXAINFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CCN |
Origin of Product |
United States |
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